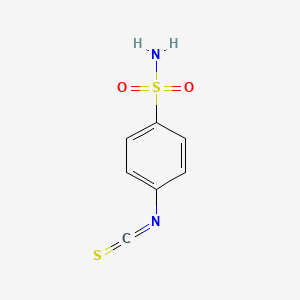

4-Isothiocyanatobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDUFDNFSJWYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199871 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-29-3 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8KJ8MS2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Safer Alternative to Thiophosgene

To address thiophosgene’s hazards, thiocarbonyldiimidazole (TCDI) has been employed as a non-volatile thiocarbonyl source.

Procedure :

-

Sulfanilamide (1 eq) and TCDI (1.05 eq) are combined in dimethylformamide (DMF).

-

Triethylamine (1.5 eq) is added as a base to scavenge hydrogen chloride.

-

The reaction is heated to 60°C for 3 hours.

-

The product is precipitated using ice-water and recrystallized from ethanol.

Advantages :

-

Safety : TCDI is less toxic and easier to handle than thiophosgene.

-

Yield : Yields up to 82% with reduced impurity levels (e.g., <0.2% unreacted sulfanilamide).

Mechanistic Insight :

TCDI reacts with the amine to form an imidazole-thiocarbamate intermediate, which decomposes to release the isothiocyanate.

Ammonium Thiocyanate-Based Synthesis

In Situ Generation of Isothiocyanate

This method avoids direct use of thiophosgene by generating the isothiocyanate group in situ.

Procedure :

-

Sulfanilamide is treated with ammonium thiocyanate (NH₄SCN) and benzoyl chloride in acetonitrile.

-

The mixture is stirred at 25–35°C for 12 hours.

-

The intermediate benzoyl isothiocyanate reacts with sulfanilamide to form the product.

Conditions :

-

Solvent : Acetonitrile or acetone enhances reagent solubility.

Silver Thiocyanate Approach

Metal-Assisted Synthesis

Though less common, silver thiocyanate (AgSCN) has been used to introduce the isothiocyanate group.

Procedure :

-

Sulfanilamide is reacted with AgSCN in refluxing ethanol.

-

The mixture is filtered to remove silver salts, and the product is crystallized.

Limitations :

-

High cost of silver reagents.

-

Moderate yields (60–65%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Thiophosgene | Cl₂C=S, DCM | 0–25°C, 4–6 h | 65–78% | >95% | Low |

| TCDI | TCDI, DMF, Et₃N | 60°C, 3 h | 80–82% | >98% | High |

| Ammonium Thiocyanate | NH₄SCN, BzCl | 25–35°C, 12 h | 70–75% | 90–93% | Moderate |

| Silver Thiocyanate | AgSCN, EtOH | Reflux, 8 h | 60–65% | 85–88% | Low |

Key Findings :

-

The TCDI method offers the best balance of yield, purity, and safety, making it suitable for industrial applications.

-

Thiophosgene remains prevalent in academic settings due to its simplicity, despite safety concerns.

Reaction Optimization and Troubleshooting

Solvent Selection

Byproduct Management

-

Impurity Profile : Common byproducts include disulfides (from thiophosgene) and benzamide derivatives (from ammonium thiocyanate routes).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Industrial-Scale Considerations

Cost Analysis

-

TCDI vs. Thiophosgene : Despite TCDI’s higher reagent cost, reduced safety infrastructure offsets expenses.

Emerging Methodologies

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Isothiocyanatobenzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Nukleophile Substitution: Die Isothiocyanatgruppe kann mit Nukleophilen wie Aminen, Alkoholen und Thiolen reagieren, um jeweils Thioharnstoff-, Carbamat- und Thiocarbamaterivate zu bilden.

Reduktion: Die Sulfonamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zur entsprechenden Amin reduziert werden.

Oxidation: Die Sulfonamidgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) zu Sulfonsäurederivaten oxidiert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie primäre Amine, sekundäre Amine, Alkohole und Thiole. Die Reaktionsbedingungen beinhalten typischerweise mildes Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether oder Tetrahydrofuran (THF).

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) unter wässrigen oder sauren Bedingungen.

Hauptprodukte

Nukleophile Substitution: Thioharnstoff-, Carbamat- und Thiocarbamaterivate.

Reduktion: Entsprechende Aminderivate.

Oxidation: Sulfonsäurederivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Isothiocyanatobenzenesulfonamide serves as a crucial building block in the synthesis of biologically active compounds. Its derivatives have shown promising anticancer and antimicrobial activities. For instance, a study synthesized novel thiourea derivatives from this compound, which exhibited significant in vitro anticancer activity against various cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. Some derivatives demonstrated lower IC50 values than doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference Drug |

|---|---|---|---|

| 6 | A549 | 171.4 | Doxorubicin |

| 9 | HeLa | 137.5 | Doxorubicin |

| 10 | LoVo | Lower than Doxorubicin | Doxorubicin |

Bioconjugation

The isothiocyanate group in this compound allows it to react with primary amines in proteins and peptides, making it useful for bioconjugation studies. This property facilitates the labeling of biomolecules for various applications, including imaging and therapeutic targeting .

Materials Science

In materials science, this compound is utilized in synthesizing functionalized polymers and materials with specific properties. Its ability to form covalent bonds with other molecules enables the development of tailored materials for applications in electronics and coatings .

Interaction with Biological Targets

The compound interacts with various biological targets, including:

- Tyrosine Kinases : By forming hydrogen bonds within the ATP binding pocket of these enzymes, it disrupts signaling pathways involved in cell growth and differentiation .

- NAD(P)H:quinone oxidoreductase 1 : It modulates enzyme activities related to antioxidant defense mechanisms .

Case Studies

-

Anticancer Activity :

A series of thiourea derivatives synthesized from this compound were tested against multiple cancer cell lines. The study found that certain compounds exhibited activity comparable to doxorubicin, highlighting their potential as new anticancer agents . -

Microbiome Assembly :

Research involving the use of this compound focused on microbiome assembly dynamics. A differential fluorescent marking strategy was employed to assess community assembly without adversely affecting fitness or dynamics . -

Agrochemical Development :

The compound has been explored for developing agrochemicals targeting specific biochemical pathways in pests or pathogens, showcasing its versatility beyond medicinal applications .

Wirkmechanismus

The mechanism of action of 4-isothiocyanatobenzenesulfonamide involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition occurs through the formation of a covalent bond between the isothiocyanate group and the active site of the enzyme.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Sulfonamides

| Compound | Key Substituent | Reactivity Profile |

|---|---|---|

| This compound | -N=C=S (para) | Forms thioureas, thiazoles, quinazolines |

| 4-Chloro-3-nitrobenzenesulfonamide | -Cl, -NO₂ (para, meta) | Electrophilic aromatic substitution |

| Sulfamide | -NH₂ (directly on SO₂) | Strong zinc-binding in CA enzymes |

Anticancer Activity

This compound-derived thioureidobenzenesulfonamides (e.g., compounds 3, 6, 8–10, 15–16 ) exhibit superior anticancer activity compared to the parent compound. For instance:

Table 2: Anticancer Activity of Derivatives vs. Reference Drugs

| Compound | Cancer Cell Line (IC₅₀, µM) | Mechanism | Reference Drug (IC₅₀, µM) |

|---|---|---|---|

| This compound | >50 (inactive) | N/A | N/A |

| Derivative 3 | 2.1 (Breast) | MK-2 inhibition | Doxorubicin (3.8) |

| Derivative 16 | 1.8–3.5 (Multiple) | Apoptosis induction | Doxorubicin (2.5–4.0) |

Antitubercular Activity

Derivatives such as 3i and 3s (MIC = 3.13–6.25 µg/mL) demonstrate potent activity against Mycobacterium tuberculosis, surpassing first-line drugs like isoniazid (MIC = 0.05–0.2 µg/mL) in certain resistant strains . The parent compound itself is inactive, highlighting the importance of structural modifications.

Carbonic Anhydrase Inhibition

While this compound has moderate CA inhibition (Ki = 5000 nM), its derivatives with thioureido-amino acid linkages (e.g., compound 12b) show improved potency (Ki = 10–100 nM) due to enhanced solubility and zinc-binding capacity . Comparatively, sulfamide (Ki = 0.31 nM) remains the most potent CA inhibitor due to its optimal geometry for active-site interaction .

Table 3: Carbonic Anhydrase Inhibition Data

| Compound | Ki (nM) | Solubility (µM) | Key Feature |

|---|---|---|---|

| This compound | 5000 | Low | Reactive intermediate |

| Sulfamide | 0.31 | High | Direct zinc coordination |

| Derivative 12b | 85 | 14.5 | Thioureido-amino acid conjugate |

Biologische Aktivität

4-Isothiocyanatobenzenesulfonamide (ITCB) is a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural features include a sulfonamide group and an isothiocyanate functional group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of ITCB, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₆N₂O₂S₂

- Molecular Weight : 214.26 g/mol

ITCB exhibits multiple mechanisms of action, primarily through enzyme inhibition and protein modification. The isothiocyanate group allows it to react with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity and cellular processes.

Enzyme Inhibition

ITCB has demonstrated significant enzyme inhibition properties, particularly against various enzymes involved in cancer progression and inflammation. For instance:

- Anticancer Activity : ITCB has been shown to induce apoptosis in cancer cell lines by modulating key apoptotic pathways. Studies indicate that it can downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like p53 .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial growth through disruption of lipid biosynthesis pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Studies

A study evaluated the cytotoxic effects of ITCB on non-small cell lung carcinoma (A549) and colon cancer (MCF-7) cells. Results indicated a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. Molecular docking studies suggested strong binding affinities with Bcl-2, indicating a direct interaction that may inhibit its function .

Antimicrobial Studies

Research on the antimicrobial properties of ITCB revealed its effectiveness against various bacterial strains. The mechanism involves disruption of bacterial lipid synthesis, leading to cell lysis. This was evidenced by a significant reduction in bacterial viability upon treatment with ITCB at micromolar concentrations.

Immunotoxicity Assessment

In an investigation focusing on immunotoxicity, ITCB was utilized as a starting material for synthesizing novel compounds aimed at assessing thyroid disruption effects. The study highlighted dose-dependent alterations in cytokine production and tissue health, suggesting that ITCB may influence immune system dynamics .

Q & A

Q. What strategies optimize selectivity among carbonic anhydrase isoforms?

- SAR Insights :

- Hydrophobic Pockets : Bulky arylthiourea substituents (e.g., 4-Ph-Ser) enhance selectivity for CA II over CA I by occupying isoform-specific hydrophobic residues.

- Charge Interactions : Carboxylate-containing derivatives (e.g., Asp/Glu adducts) show preferential binding to CA IV via salt bridges .

- Validation : Isozyme-specific inhibition assays using recombinant CA isoforms and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.